3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
CAS No.: 2034434-23-4
Cat. No.: VC5927897
Molecular Formula: C19H17FN2OS
Molecular Weight: 340.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034434-23-4 |
|---|---|
| Molecular Formula | C19H17FN2OS |
| Molecular Weight | 340.42 |
| IUPAC Name | 3-(2-fluorophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C19H17FN2OS/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23) |
| Standard InChI Key | VNJRAFKUASDKTG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound's IUPAC name, 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide, delineates its three primary components:
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Propanamide core: A three-carbon chain with terminal amide group facilitating hydrogen bonding .
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2-Fluorophenyl substituent: Introduces steric bulk and electron-withdrawing effects at the ortho position, potentially influencing receptor binding .
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5-(Thiophen-2-yl)pyridin-3-ylmethyl group: Combines pyridine's basicity with thiophene's π-electron richness, enabling diverse intermolecular interactions .
Table 1: Comparative Analysis of Structural Analogs
*Calculated via PubChem algorithms accounting for fluorine substitution .
Spectroscopic Characterization
Though experimental spectra are unavailable, predictive models suggest:
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¹H NMR: Multiplets between δ 7.8-8.2 ppm (pyridine/thiophene protons), triplet at δ 4.4 ppm (N-CH2), and broad singlet at δ 10.1 ppm (amide NH) .
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IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C-F vibration) .
Synthetic Methodology
Retrosynthetic Analysis
A plausible synthesis involves three sequential transformations:
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Pyridine-thiophene coupling: Suzuki-Miyaura reaction between 5-bromopyridin-3-ylmethanamine and thiophen-2-ylboronic acid under Pd(PPh3)4 catalysis .
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Propanamide formation: Acylation of the amine intermediate with 3-(2-fluorophenyl)propanoic acid chloride using DIPEA in anhydrous DCM .
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Purification: Column chromatography (SiO2, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Yield Optimization Challenges
Key considerations include:
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Steric hindrance: Ortho-fluorine may slow acylation steps, necessitating extended reaction times .
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Thiophene stability: Potential ring oxidation requires inert atmospheres during metal-catalyzed steps .
Physicochemical Properties
Solubility and Partitioning
Computational models predict:
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logP: 2.8 (moderate lipophilicity suitable for blood-brain barrier penetration) .
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Aqueous solubility: 0.12 mg/mL at pH 7.4, enhanced under acidic conditions via pyridine protonation .
Thermal Stability
Differential scanning calorimetry analogs show:
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Melting point: Estimated 189-192°C based on ethoxyphenyl derivative data .
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Degradation onset: ~220°C with thiophene ring decomposition initiating first .
Biological Activity and Mechanism
Table 2: Predicted Binding Affinities
| Target | KD (nM)* | Selectivity Ratio vs. EGFR |
|---|---|---|
| FLT3-ITD | 48 | 12.6 |
| c-KIT | 605 | 0.8 |
| VEGFR2 | 892 | 0.5 |
*Molecular docking simulations using AutoDock Vina .
Metabolic Pathways
In silico ADMET predictions indicate:
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CYP3A4 substrate: Primary oxidation at thiophene's α-position .
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Glucuronidation: Major clearance route for the amide moiety .
Therapeutic Applications and Development
Oncology
The compound's dual hydrophobic/electron-deficient regions make it a candidate for:
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FLT3-ITD mutants: Potential activity against D835Y/F691L resistance mutations seen in AML .
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BTK inhibition: Structural similarity to ibrutinib analogs suggests B-cell malignancy applications .
CNS Disorders
Fluorine's BBB permeability enhancement could enable:
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